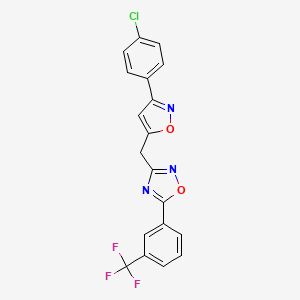

HIV-1 inhibitor-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H11ClF3N3O2 |

|---|---|

Molecular Weight |

405.8 g/mol |

IUPAC Name |

3-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C19H11ClF3N3O2/c20-14-6-4-11(5-7-14)16-9-15(27-25-16)10-17-24-18(28-26-17)12-2-1-3-13(8-12)19(21,22)23/h1-9H,10H2 |

InChI Key |

PDVAGTMZDZFJCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CC3=CC(=NO3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of HIV-1 Fusion Inhibitor T-20 (Enfuvirtide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the HIV-1 fusion inhibitor, T-20, also known as Enfuvirtide. Marketed under the brand name Fuzeon, T-20 represents a significant milestone in antiretroviral therapy as the first-in-class fusion inhibitor, offering a unique mechanism of action against HIV-1.

Discovery and Development

The journey of T-20 (Enfuvirtide) began with the exploration of novel therapeutic strategies to combat HIV-1, moving beyond the conventional reverse transcriptase and protease inhibitors. In 1993, a synthetic peptide, initially named DP-178, demonstrated remarkable antiretroviral activity in vitro.[1][2] This peptide was directed against the gp41 transmembrane portion of the HIV envelope glycoprotein.[1][2]

Developed by researchers at Duke University who later formed the pharmaceutical company Trimeris, the compound was designated T-20 in 1996.[3] Trimeris entered into a partnership with Hoffmann-La Roche in 1999 to further develop the drug.[3] Following successful clinical trials, Enfuvirtide was approved by the U.S. Food and Drug Administration (FDA) on March 13, 2003, as the first HIV fusion inhibitor.[3][4] This approval was based on studies demonstrating a significant reduction in serum viral load when T-20 was added to optimized antiretroviral regimens in treatment-experienced patients.[3][5]

Mechanism of Action: Inhibition of HIV-1 Fusion

Enfuvirtide's unique mechanism of action targets the final stage of the HIV-1 entry process: the fusion of the viral and host cell membranes.[3][6] This process is mediated by the viral envelope glycoprotein complex, which consists of gp120 and gp41.

The key steps in HIV-1 entry and the inhibitory action of T-20 are as follows:

-

Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.[4]

-

Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (CCR5 or CXCR4).[4]

-

gp41 Conformational Change: Co-receptor binding induces a significant conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2) domains of gp41 are exposed.[1]

-

Pre-hairpin Intermediate Formation: gp41 inserts its fusion peptide into the host cell membrane, forming a "pre-hairpin" intermediate structure.

-

Six-Helix Bundle Formation: The HR1 and HR2 domains of gp41 then fold back on each other to form a stable six-helix bundle, pulling the viral and cellular membranes together and leading to the formation of a fusion pore.[1] This allows the viral capsid to enter the host cell.[3]

T-20, a synthetic 36-amino acid peptide, is designed to mimic the HR2 domain of gp41.[4] It competitively binds to the HR1 domain of gp41, preventing the interaction between HR1 and HR2.[4] This disruption blocks the formation of the six-helix bundle, halting the fusion process and effectively preventing the virus from entering the host cell.[1][3]

Chemical Synthesis of T-20 (Enfuvirtide)

Enfuvirtide is a 36-amino acid peptide with the following sequence: Ac-YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF-NH2 [3]

The large-scale synthesis of a peptide of this length presents significant chemical challenges. The commercial production of Enfuvirtide is a landmark in industrial peptide chemistry and is achieved through a hybrid approach combining solid-phase and solution-phase synthesis techniques.[7][8]

Hybrid Solid-Phase and Solution-Phase Synthesis

This method involves the synthesis of peptide fragments on a solid support (resin), followed by their purification and subsequent coupling in a solution.[7][8]

General Workflow:

-

Fragment Synthesis (Solid-Phase): The total peptide sequence is divided into smaller, manageable fragments. Each fragment is synthesized on a solid resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[9]

-

Cleavage from Resin: Once a fragment is synthesized, it is cleaved from the solid support.

-

Fragment Purification: Each fragment is purified to a high degree, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Fragment Condensation (Solution-Phase): The purified fragments are then coupled together in solution to form the full-length peptide.

-

Final Purification: The final crude peptide is purified by preparative RP-HPLC to yield the highly pure active pharmaceutical ingredient.[8]

Quantitative Data

The antiviral activity of Enfuvirtide is quantified by its 50% inhibitory concentration (IC50) and its binding affinity (Kd). These values can vary depending on the specific HIV-1 strain and the assay used.

| Parameter | Value Range | Description |

| IC50 | 4 to 280 nM (18 to 1260 ng/mL) | The concentration of Enfuvirtide required to inhibit 50% of HIV-1 replication in laboratory and primary isolates of clades A to G.[10] |

| IC50 (cMAGI assay) | 0.089 to 107 nM (0.4 to 480 ng/mL) | The IC50 for baseline clinical isolates as determined by the cMAGI assay.[10] |

| IC50 (cell-cell fusion) | 23 ± 6 nM | The concentration required to achieve 50% inhibition in a cell-cell fusion assay.[11] |

| Binding Affinity (Kd) | 307 nM | The dissociation constant for the binding of an Enfuvirtide-PEG conjugate to a functional domain of HIV gp41.[12] |

| Plasma Protein Binding | 92% | The percentage of Enfuvirtide bound to plasma proteins in HIV-infected plasma.[10] |

| Half-life (T1/2) | 3.8 hours | The in vivo half-life of Enfuvirtide.[10] |

Experimental Protocols

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.

Methodology:

-

Cell Culture:

-

Effector cells (e.g., HEK293T) are engineered to express the HIV-1 envelope glycoproteins (gp120/gp41).

-

Target cells (e.g., U87.CD4.CXCR4/CCR5) are engineered to express CD4 and the appropriate co-receptors.

-

-

Co-culture: Effector and target cells are co-cultured in a 96-well plate.

-

Inhibitor Addition: Serial dilutions of Enfuvirtide are added to the co-culture wells.

-

Incubation: The plate is incubated to allow for cell fusion.

-

Quantification of Fusion: Fusion events are quantified. This can be done using a reporter gene system (e.g., luciferase or β-galactosidase) where fusion leads to the activation of the reporter gene in the fused cells.

-

Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor concentration, and the IC50 value is determined using software such as GraphPad Prism.[13]

Viral Infectivity Assay

This assay measures the ability of an inhibitor to prevent infection of target cells by cell-free HIV-1 virions.

Methodology:

-

Cell Culture: Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

-

Virus Preparation: A known amount of HIV-1 virus stock is prepared.

-

Inhibitor Treatment: The target cells are pre-incubated with serial dilutions of Enfuvirtide.

-

Infection: The cells are then infected with the HIV-1 virus stock.

-

Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, replication, and expression of viral proteins.

-

Quantification of Infection: The level of infection is quantified by measuring the expression of a reporter gene (e.g., luciferase activity) or a viral protein (e.g., p24 antigen).

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor concentration, and the EC50 (50% effective concentration) is determined.

Pharmacokinetic Analysis in Animal Models

This protocol is used to determine the in vivo pharmacokinetic properties of Enfuvirtide.

Methodology:

-

Animal Model: Sprague-Dawley rats are typically used.[12]

-

Drug Administration: A single subcutaneous injection of Enfuvirtide is administered at a specific dosage (e.g., 1.7 µmol/kg).[12]

-

Blood Sampling: Blood samples are collected at various time points post-injection.

-

Plasma Preparation: Plasma is separated from the blood samples.

-

Concentration Determination: The concentration of Enfuvirtide in the plasma samples is determined using a validated analytical method, such as RP-HPLC.[12]

-

Data Analysis: Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated from the plasma concentration-time data.[12]

Conclusion

Enfuvirtide (T-20) remains a cornerstone in the understanding of HIV-1 entry and a valuable therapeutic option for treatment-experienced patients. Its discovery and development paved the way for a new class of antiretroviral drugs and highlighted the viral fusion process as a critical target for therapeutic intervention. The complex synthesis of this peptide therapeutic on a commercial scale represents a significant achievement in pharmaceutical manufacturing. Ongoing research continues to build upon the foundation laid by T-20, with the development of next-generation fusion inhibitors with improved pharmacokinetic profiles and broader activity against resistant strains.

References

- 1. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]

- 5. Enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 8. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 9. journals.asm.org [journals.asm.org]

- 10. hivclinic.ca [hivclinic.ca]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target of HIV-1 Inhibition: A Technical Guide to Enfuvirtide (T-20)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and validation of the HIV-1 entry inhibitor, Enfuvirtide (T-20). Enfuvirtide is a synthetic peptide that represents a significant class of antiretroviral drugs targeting the initial stages of the HIV-1 lifecycle. This document details the molecular interactions, experimental validation, and the broader signaling context of this potent viral fusion inhibitor.

Executive Summary

Enfuvirtide (T-20) is a first-in-class HIV-1 fusion inhibitor approved for the treatment of HIV-1 infection.[1][2] Its unique mechanism of action involves targeting the viral transmembrane glycoprotein gp41, a critical component of the virus's entry machinery.[1] By binding to a specific region of gp41, Enfuvirtide effectively blocks the conformational changes required for the fusion of the viral and cellular membranes, thereby preventing the virus from entering and infecting host cells.[1] This guide will dissect the experimental evidence and methodologies that have solidified gp41 as the validated target of Enfuvirtide.

Target Identification: The HIV-1 Envelope Glycoprotein gp41

The primary molecular target of Enfuvirtide is the gp41 transmembrane glycoprotein of the HIV-1 envelope.[1] The HIV-1 envelope is a complex composed of the exterior glycoprotein gp120 and the transmembrane glycoprotein gp41.[3][4] These two proteins work in concert to mediate the entry of the virus into host cells.

The process begins with the binding of gp120 to the CD4 receptor on the surface of target T-cells.[3][4] This initial interaction triggers a series of conformational changes in both gp120 and gp41. Following CD4 binding, gp120 interacts with a coreceptor, either CCR5 or CXCR4.[4][5] This co-receptor binding event exposes a region of gp41 known as the N-terminal heptad repeat (HR1).[6] Subsequently, another region of gp41, the C-terminal heptad repeat (HR2), folds back to interact with HR1, forming a stable six-helix bundle structure. This structural rearrangement brings the viral and cellular membranes into close proximity, driving the fusion process and allowing the viral core to enter the host cell cytoplasm.[1]

Enfuvirtide's mechanism of action is to competitively bind to the HR1 region of gp41.[4] By doing so, it prevents the interaction between HR1 and HR2, thereby inhibiting the formation of the six-helix bundle and halting the membrane fusion process.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and targeting of Enfuvirtide and other relevant HIV-1 inhibitors.

| Inhibitor | Target | Mechanism of Action | EC50 / IC50 | Reference |

| Enfuvirtide (T-20) | gp41 | Fusion Inhibitor | Not specified in search results | [1] |

| BMS-378806 | gp120 | Attachment Inhibitor | Median EC50 of 0.04 μM | [7][8] |

| Maraviroc | CCR5 | Co-receptor Antagonist | Not specified in search results | [2] |

| Ibalizumab | CD4 | Post-attachment Inhibitor | Not specified in search results | [6] |

| Darunavir | Protease | Protease Inhibitor | 40 nM for PR20 mutant | [9] |

| Assay Type | Inhibitor | Key Finding | Quantitative Value | Reference |

| ELISA | BMS-378806 | Inhibition of gp120/CD4 binding | IC50 of ≈100 nM | [7] |

| Cell Growth Assay | BMS-378806 | No significant cytotoxicity | >225 μM | [7][8] |

| Enzyme Inhibition Assay | BMS-378806 | Inactive against reverse transcriptase | IC50 > 100 μM | [8] |

| Enzyme Inhibition Assay | BMS-378806 | Inactive against protease | IC50 > 20 μM | [8] |

| Enzyme Inhibition Assay | BMS-378806 | Inactive against integrase | IC50 > 500 μM | [8] |

| Antiviral Activity | Cenicriviroc | Reduction in plasma HIV-1 RNA | Up to a 1.8-log10 reduction | [6] |

| Antiviral Activity | BMS-663068 | Reduction in plasma HIV-1 RNA | Up to a 1.7-log10 reduction | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to identify and validate the target of Enfuvirtide and other HIV-1 entry inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA) for gp120/CD4 Binding

This assay is used to quantify the ability of a compound to inhibit the interaction between the HIV-1 envelope protein gp120 and the host cell receptor CD4.

-

Materials: Recombinant gp120, soluble CD4, microtiter plates, inhibitor compound, detection antibody (e.g., anti-gp120 antibody conjugated to an enzyme), substrate for the enzyme, and a plate reader.

-

Protocol:

-

Coat microtiter plate wells with soluble CD4.

-

Block non-specific binding sites with a blocking buffer (e.g., BSA).

-

Pre-incubate recombinant gp120 with varying concentrations of the inhibitor compound.

-

Add the gp120-inhibitor mixture to the CD4-coated wells and incubate.

-

Wash the wells to remove unbound proteins.

-

Add a labeled detection antibody that specifically binds to gp120.

-

Wash the wells to remove the unbound detection antibody.

-

Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or fluorescent) using a plate reader.

-

The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of inhibitor that reduces gp120-CD4 binding by 50%, can then be calculated.[7]

-

Cell-Based HIV-1 Entry Assay

This assay measures the ability of an inhibitor to block the entry of HIV-1 into target cells.

-

Materials: Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells), HIV-1 pseudotyped with an envelope of interest, inhibitor compound, and a reporter gene system (e.g., luciferase or β-galactosidase).

-

Protocol:

-

Plate target cells in a multi-well plate.

-

Treat the cells with varying concentrations of the inhibitor compound.

-

Infect the cells with the HIV-1 pseudotyped virus.

-

Incubate for a period sufficient for viral entry, reverse transcription, and integration (typically 48-72 hours).

-

Lyse the cells and measure the activity of the reporter gene.

-

The reporter gene activity is proportional to the number of successful viral entry events.

-

The EC50 value, the concentration of inhibitor that reduces viral entry by 50%, can be determined.

-

Generation and Mapping of Resistant Variants

This genetic approach is a powerful tool for confirming the direct target of an antiviral compound.

-

Protocol:

-

Culture HIV-1 in the presence of sub-optimal concentrations of the inhibitor.

-

Gradually increase the concentration of the inhibitor over successive passages to select for resistant viral variants.

-

Isolate the viral RNA from the resistant strains.

-

Perform reverse transcription and PCR to amplify the gene encoding the putative target protein (e.g., the env gene for gp160).

-

Sequence the amplified DNA and compare it to the sequence of the wild-type virus to identify mutations.

-

The presence of mutations in the gene encoding the target protein strongly suggests that the inhibitor acts directly on that protein. For instance, resistance to Enfuvirtide has been mapped to mutations in the HR1 region of gp41.[5]

-

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the target identification and validation of Enfuvirtide.

Caption: HIV-1 entry pathway and the inhibitory action of Enfuvirtide (T-20).

References

- 1. HIV-1 gp41 as a target for viral entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Potent antiviral HIV-1 protease inhibitor combats highly drug resistant mutant PR20 - PMC [pmc.ncbi.nlm.nih.gov]

The Fusion Inhibitor Enfuvirtide (T-20): A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of the First-in-Class HIV-1 Fusion Inhibitor.

This technical guide provides a comprehensive overview of Enfuvirtide (also known as T-20), a synthetic peptide and the first approved HIV-1 fusion inhibitor. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, mechanism of action, and the experimental protocols used for its evaluation.

Chemical Structure and Physicochemical Properties

Enfuvirtide is a 36-amino acid synthetic peptide that corresponds to a segment of the HR2 domain of the HIV-1 envelope glycoprotein gp41.[1][2] Its structure is critical for its mechanism of action, allowing it to competitively bind to the HR1 domain of gp41.[1][3]

Amino Acid Sequence: Ac-YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF-NH2[2][4]

The peptide is N-terminally acetylated and C-terminally amidated.[2]

Table 1: Physicochemical and Pharmacokinetic Properties of Enfuvirtide

| Property | Value | References |

| Molecular Formula | C204H301N51O64 | [2][4][5] |

| Molar Mass | 4491.945 g·mol−1 | [5] |

| Administration | Subcutaneous Injection | [6][7] |

| Bioavailability | 84.3% (Subcutaneous) | [5][8] |

| Protein Binding | 92% | [5][8] |

| Metabolism | Catabolism to constituent amino acids | [8][9] |

| Elimination Half-life | 3.8 hours | [5][8] |

Mechanism of Action: Inhibition of HIV-1 Fusion

Enfuvirtide's mechanism of action is centered on the disruption of the final stage of HIV-1 entry into a host cell, specifically the fusion of the viral and cellular membranes.[3][5][10]

The process of HIV-1 entry involves:

-

Attachment: The viral envelope protein gp120 binds to the CD4 receptor on the surface of the host T-cell.[5]

-

Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (either CCR5 or CXCR4).[1]

-

gp41-Mediated Fusion: Co-receptor binding exposes the transmembrane protein gp41, which undergoes a series of conformational changes. Its HR1 and HR2 domains interact to form a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion.[1][3]

Enfuvirtide, being a biomimetic peptide of the gp41 HR2 domain, competitively binds to the HR1 domain of gp41. This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.[1][3][10] Consequently, the viral capsid is unable to enter the host cell, and the replication cycle is arrested at this early stage.[5][10]

Antiviral Activity and Resistance

Enfuvirtide is active against HIV-1 but has shown low activity against HIV-2 in vitro.[5] Its potency varies among different clinical isolates.

Table 2: In Vitro Antiviral Activity of Enfuvirtide

| Parameter | Value Range | Assay Method | References |

| IC50 (Clades A-G) | 4 to 280 nM (18 to 1260 ng/mL) | Not specified | [8] |

| IC50 (Baseline Clinical Isolates) | 0.089 to 107 nM (0.4 to 480 ng/mL) | cMAGI assay | [8] |

| IC50 (Cell-cell Fusion) | 23 ± 6 nM | Cell-cell fusion assay | [11] |

| IC50 (LP-40, a lipopeptide derivative) | 0.41 nM | Cell-cell fusion assay | [12] |

| IC50 (LP-40, a lipopeptide derivative) | 0.44 nM | Single-cycle entry assay | [12] |

Resistance to Enfuvirtide is primarily associated with mutations in a 10-amino acid motif within the HR1 region of gp41, specifically between amino acid positions 36 and 45.[13] Single amino acid substitutions in this region can lead to a 5- to 10-fold reduction in susceptibility.[13]

Experimental Protocols

HIV-1 Antiviral Activity Assay (p24 Antigen-based)

This protocol outlines a common method for determining the antiviral activity of a compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.

Materials:

-

Target cells (e.g., MT-2, PM1)

-

HIV-1 viral stock (e.g., NL4-3)

-

Complete cell culture medium (e.g., RPMI with 10% FBS)

-

Test compound (Enfuvirtide) at various concentrations

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Plating: Seed target cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a "no drug" control.

-

Infection: Add a predetermined amount of HIV-1 viral stock to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 3-6 days).

-

Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and co-receptors.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against cell-cell fusion.

Materials:

-

Effector cells: Expressing HIV-1 envelope proteins (e.g., HeLa-ADA).

-

Target cells: Expressing CD4 and co-receptors, and containing a reporter gene (e.g., TZM-bl cells with a Tat-inducible luciferase reporter).

-

Complete cell culture medium.

-

Test compound (Enfuvirtide) at various concentrations.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Target Cell Plating: Plate target cells (e.g., TZM-bl) in a 96-well plate and culture for 24 hours.

-

Compound and Effector Cell Addition: Add serial dilutions of the test compound to the wells. Detach effector cells and overlay them onto the target cell monolayer.

-

Co-incubation: Allow cell fusion to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

Stop Fusion: Add a potent fusion inhibitor (e.g., C52L) to all wells to stop further fusion.

-

Reporter Gene Expression: Continue to incubate the cells for 24-48 hours to allow for reporter gene expression in the fused cells.

-

Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of the luciferase signal for each compound concentration relative to the "no drug" control. Determine the IC50 value from the dose-response curve.

Analysis of Enfuvirtide Resistance Mutations

This protocol describes the general steps for identifying resistance-associated mutations in the gp41 region of HIV-1 from patient samples.

Objective: To identify genetic mutations in the gp41 HR1 domain that confer resistance to Enfuvirtide.

Materials:

-

Patient plasma samples.

-

Viral RNA extraction kit.

-

Reverse transcriptase and PCR reagents.

-

Primers specific for the gp41 region of the env gene.

-

DNA sequencing reagents and equipment.

-

Sequence analysis software.

Procedure:

-

Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial kit.

-

Reverse Transcription and PCR: Perform reverse transcription to convert the viral RNA into cDNA. Amplify the gp41-coding region of the env gene using PCR with specific primers.

-

DNA Sequencing: Sequence the amplified PCR products.

-

Sequence Analysis: Align the obtained sequences with a wild-type reference sequence of HIV-1 gp41.

-

Mutation Identification: Identify amino acid substitutions within the HR1 region, particularly between codons 36 and 45, that are known to be associated with Enfuvirtide resistance.

Conclusion

Enfuvirtide remains a significant tool in the arsenal against HIV-1, particularly for treatment-experienced patients. Its unique mechanism of action, targeting the final stage of viral entry, provides an alternative therapeutic strategy when resistance to other antiretroviral classes has developed. The experimental protocols detailed in this guide provide a framework for the continued study of Enfuvirtide and the development of next-generation fusion inhibitors. A thorough understanding of its chemical properties, mechanism, and potential for resistance is crucial for its effective clinical use and for the design of future antiviral therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. genscript.com [genscript.com]

- 3. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 6. T-20 (enfuvirtide, Fuzeon) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]

- 7. catie.ca [catie.ca]

- 8. hivclinic.ca [hivclinic.ca]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

In Vitro Antiviral Activity of HIV-1 Inhibitor-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of the novel HIV-1 inhibitor, designated herein as HIV-1 inhibitor-20. This document details the quantitative antiviral potency, cytotoxicity, and summarizes the experimental methodologies used for its evaluation. Additionally, it illustrates key experimental workflows and the compound's proposed mechanism of action through detailed diagrams.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral efficacy of this compound was assessed against a replication-competent HIV-1 reporter virus (NLRepRluc-WT) in MT-2 cells. The compound demonstrated potent inhibitory activity. A summary of the quantitative data is presented in Table 1.

| Parameter | Value | Cell Line | Virus Strain | Notes |

| EC50 (50% Effective Concentration) | 0.039 ± 0.014 nM | MT-2 | NLRepRluc-WT | Mean of 92 independent values.[1] |

| EC90 (90% Effective Concentration) | 0.101 ± 0.028 nM | MT-2 | NLRepRluc-WT | Mean of 92 independent values.[1] |

| CC50 (50% Cytotoxicity Concentration) | > 20 µM | MT-2 | - | Mean of 8 independent values.[1] |

| Therapeutic Index (TI) | > 512,820 | MT-2 | NLRepRluc-WT | Calculated as CC50/EC50.[1] |

Furthermore, this compound was tested against a panel of 48 recombinant viruses with Gag-protease sequences from diverse HIV-1 clinical isolates, representing clades A, B, C, F, G, and CRF_AE. The inhibitor maintained its high potency across this diverse panel, with EC50 values ranging from 0.028 to 0.251 nM and a mean EC50 of 0.094 ± 0.049 nM.[1] Against a panel of full-length viruses, the EC50 values ranged from 0.022 to 0.216 nM, with a mean of 0.081 ± 0.068 nM.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cells and Viruses

-

Cell Line: MT-2 cells were utilized for the antiviral activity assays.[1]

-

Virus: A replication-competent HIV-1 reporter virus, NLRepRluc-WT, which expresses Renilla luciferase, was used to assess antiviral activity.[1] A panel of 48 recombinant NLRepRluc viruses with Gag protease (Pr)-encoding sequences from HIV-1 clinical isolates was also used to evaluate the breadth of activity.[1]

Antiviral Activity Assay

The antiviral activity of this compound was determined using a multi-round infectivity assay. A general workflow for such an assay is as follows:

-

Cell Plating: MT-2 cells are seeded in appropriate multi-well plates.

-

Compound Addition: Serial dilutions of this compound are prepared and added to the cells.

-

Virus Infection: Cells are infected with the HIV-1 reporter virus (NLRepRluc-WT) at a predetermined multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

-

Quantification of Viral Replication: After the incubation period, viral replication is quantified by measuring the activity of the reporter enzyme (Renilla luciferase) expressed by the virus.

-

Data Analysis: The luciferase activity is plotted against the compound concentration to determine the EC50 and EC90 values using non-linear regression analysis.

Cytotoxicity Assay

The 50% cytotoxic concentration (CC50) of this compound was determined to assess its effect on cell viability. A common method for this is the XTT assay.

-

Cell Plating: MT-2 cells are seeded in multi-well plates.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Incubation: The cells are incubated with the compound for a duration equivalent to the antiviral assay.

-

XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases will reduce the XTT tetrazolium salt to a formazan product.

-

Quantification: The amount of formazan produced, which is proportional to the number of viable cells, is measured spectrophotometrically.

-

Data Analysis: The cell viability is plotted against the compound concentration to calculate the CC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for determining antiviral activity and the proposed mechanism of action of this compound.

Based on the characterization of similar compounds, this compound is a capsid inhibitor that binds to the mature capsid (CA) hexamer.[1] This binding event disrupts multiple essential steps in the HIV-1 replication cycle.

The mechanism-of-action studies indicate that this class of inhibitor blocks both early (pre-integration) and late (post-integration) steps in the HIV-1 replication cycle.[1] The primary antiviral activity is attributed to the inhibition of nuclear import and subsequent proviral integration, which is associated with altered stability of the HIV-1 capsid core.[1]

References

Preliminary Cytotoxicity Profile of HIV-1 Inhibitor-20: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies conducted on a novel anti-HIV-1 agent, herein referred to as HIV-1 Inhibitor-20. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the evaluation of new antiretroviral compounds. The data and protocols presented are synthesized from publicly available research on a representative small molecule HIV-1 entry inhibitor, BMS-378806, which targets the viral envelope protein gp120.[1][2]

Executive Summary

Preliminary in vitro studies reveal that this compound exhibits a favorable cytotoxicity profile. Across a broad range of human cell lines, the compound demonstrated no significant cytotoxicity at concentrations well above its effective antiviral concentration.[1][2] This suggests a high therapeutic index, a critical attribute for a viable drug candidate. The primary mechanism of cytotoxicity assessment involved a robust cell viability assay, the details of which are provided in this guide.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound was evaluated in a diverse panel of 14 human cell lines, encompassing various cell types to provide a comprehensive preliminary safety assessment. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, was determined to be greater than 225 μM for all cell lines tested.[1][2]

| Cell Line | Cell Type | CC50 (μM) |

| HepG2 | Hepatocellular Carcinoma | >225 |

| Huh-7 | Hepatocellular Carcinoma | >225 |

| 293 | Embryonic Kidney | >225 |

| Human Foreskin Fibroblast (HFF) | Fibroblast | >225 |

| HeLa-CD4 | Cervical Carcinoma (CD4 expressing) | >225 |

| U373-MG | Glioblastoma-Astrocytoma | >225 |

| SK-N-MC | Neuroblastoma | >225 |

| SK-N-SH | Neuroblastoma | >225 |

| HT-29 | Colorectal Adenocarcinoma | >225 |

| PM1 | T-cell Lymphoma | >225 |

| MT-2 | T-cell Leukemia | >225 |

| MT-4 | T-cell Leukemia | >225 |

| Macrophages | Primary Mononuclear Phagocytes | >225 |

| Peripheral Blood Mononuclear Cells (PBMCs) | Primary Lymphocytes, Monocytes | >225 |

Table 1: Summary of in vitro cytotoxicity of this compound (represented by BMS-378806) in various human cell lines.[1][2]

Experimental Protocols

The determination of the preliminary cytotoxicity profile of this compound was achieved through a standardized cell viability assay.

Cell Viability Assay Protocol (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell metabolic activity. The principle of this assay is the cleavage of the yellow tetrazolium salt XTT to form an orange formazan dye by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cell Lines: As listed in Table 1.

-

This compound (Compound Stock Solution)

-

Cell Culture Medium (appropriate for each cell line)

-

Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Cells were seeded into 96-well microtiter plates at an appropriate density to ensure logarithmic growth during the incubation period.

-

Compound Dilution: A serial dilution of this compound was prepared in the cell culture medium.

-

Treatment: The culture medium from the seeded plates was replaced with the medium containing the various concentrations of the inhibitor. Control wells containing cells and medium without the inhibitor were also included.

-

Incubation: The plates were incubated for 6 days under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]

-

XTT Reagent Addition: Following the incubation period, the XTT labeling reagent and the electron-coupling reagent were mixed and added to each well.

-

Incubation with Reagent: The plates were incubated for an additional 4-24 hours, allowing for the conversion of XTT to formazan.

-

Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The CC50 value was determined from the dose-response curve.

Visualizations

Experimental Workflow: Cytotoxicity Assessment

This diagram illustrates the sequential steps involved in the in vitro cytotoxicity evaluation of this compound.

Caption: Workflow for the in vitro cytotoxicity assessment of this compound.

Signaling Pathway: Mechanism of Action of HIV-1 Entry Inhibitors

This diagram depicts the general mechanism of action for an HIV-1 entry inhibitor that targets the gp120-CD4 interaction, which is the class of inhibitor represented by the data in this guide.

Caption: Inhibition of HIV-1 entry by targeting the gp120-CD4 interaction.

Conclusion

The preliminary cytotoxicity data for this compound are highly encouraging, indicating a wide therapeutic window. The lack of significant cell toxicity in a broad array of cell lines, including primary human cells, underscores its potential as a safe antiretroviral candidate.[1][2] Further in-depth toxicological studies, including in vivo assessments, are warranted to build upon these promising initial findings and to fully characterize the safety profile of this compound for clinical development.

References

"HIV-1 inhibitor-20" and HIV-1 life cycle inhibition

An In-depth Technical Guide on the Inhibition of the HIV-1 Life Cycle with a Focus on Protease Inhibitors Active Against Drug-Resistant Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) life cycle presents multiple opportunities for therapeutic intervention. A cornerstone of highly active antiretroviral therapy (HAART) has been the targeting of key viral enzymes, including reverse transcriptase, integrase, and protease.[1][2] HIV-1 protease is a critical enzyme responsible for the cleavage of viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[1] Consequently, protease inhibitors (PIs) have been instrumental in the management of HIV/AIDS, transforming it from a fatal disease into a manageable chronic condition.[3][4] However, the high mutation rate of HIV-1, a consequence of the error-prone nature of its reverse transcriptase, leads to the emergence of drug-resistant viral strains, posing a significant challenge to effective long-term therapy.[3]

This guide provides a detailed overview of the HIV-1 life cycle, with a specific focus on the mechanism of protease inhibitors. It will delve into the challenges posed by multidrug-resistant HIV-1 variants, exemplified by the highly resistant protease mutant PR20. Furthermore, it will present a case study on a potent inhibitor designed to combat such resistant strains, referred to in literature as "inhibitor 20" in some contexts, which demonstrates significant efficacy against resistant viruses.[3][4]

The HIV-1 Life Cycle and the Role of Protease

The replication cycle of HIV-1 is a multi-stage process that can be broadly divided into early and late phases.[5]

-

Binding and Fusion : The life cycle begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a host T-cell.[6][7] This is followed by a conformational change that allows binding to a coreceptor (CCR5 or CXCR4), leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.[5][6]

-

Reverse Transcription : Once inside the cell, the viral reverse transcriptase enzyme synthesizes a double-stranded DNA copy of the viral RNA genome.[6][7]

-

Integration : The newly synthesized viral DNA is transported to the nucleus and integrated into the host cell's genome by the viral integrase enzyme.[6][7] At this point, the integrated viral DNA is known as a provirus.

-

Replication : The host cell's transcriptional and translational machinery is then used to produce viral RNA and proteins.[6]

-

Assembly : New viral RNA and proteins move to the cell surface and assemble into immature, non-infectious viral particles.[6]

-

Budding and Maturation : These immature virions bud from the host cell. During and after budding, the viral protease cleaves the Gag and Gag-Pol polyproteins into their individual functional protein and enzyme components. This proteolytic processing is essential for the maturation of the virion into an infectious particle.[1][7]

HIV-1 Protease as a Therapeutic Target

The maturation step is a critical target for antiretroviral therapy. HIV-1 protease inhibitors are designed to bind to the active site of the protease enzyme, preventing it from cleaving the viral polyproteins. As a result, only immature, non-infectious viral particles are produced, effectively halting the spread of the virus.[1]

The Challenge of Drug Resistance: The PR20 Mutant

A significant hurdle in the long-term efficacy of PIs is the development of drug resistance. The PR20 mutant of HIV-1 protease, which contains 20 mutations, is a prime example of a highly resistant variant.[8] This mutant exhibits drastically reduced affinity for many clinical PIs, including darunavir, one of the most potent PIs available.[8] The structural changes in the PR20 mutant, such as an expanded ligand-binding pocket and more dynamic flaps, contribute to this decreased inhibitor affinity.[8]

"Inhibitor 20": A Potent Inhibitor of the PR20 Mutant

To combat highly resistant strains like PR20, next-generation inhibitors are being developed. One such compound, referred to as "inhibitor 20" in some studies, has shown remarkable potency against this challenging mutant.[3][4] In a key study, this inhibitor demonstrated an EC50 of 0.4 nM.[3][4] Further research on similar compounds, such as one designated "compound 2" (GRL-142), has revealed a 16-fold better inhibition of the PR20 enzyme activity compared to darunavir.[8]

Quantitative Data on Inhibitor Potency

The efficacy of protease inhibitors is quantified through various in vitro assays. The following table summarizes the inhibitory activity of darunavir and a potent inhibitor against both wild-type (WT) and the resistant PR20 mutant of HIV-1 protease.

| Inhibitor | Target | Ki (nM) | EC50 (nM) | Fold Change in Ki (PR20 vs. WT) |

| Darunavir | WT PR | 0.005 | - | 8,000 |

| Darunavir | PR20 | 40 | - | |

| Inhibitor 20 | - | - | 0.4[3][4] | - |

| Compound 2 (GRL-142) | PR20 | 2.5[8] | - | - |

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity. EC50 (half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in a cell-based assay.

Experimental Protocols

The evaluation of novel HIV-1 protease inhibitors involves a series of standardized experimental protocols.

Enzyme Inhibition Assay (Ki Determination)

This assay measures the direct inhibitory effect of a compound on the activity of purified HIV-1 protease.

-

Materials : Purified recombinant wild-type or mutant HIV-1 protease, a fluorogenic substrate, assay buffer, and the test inhibitor.

-

Procedure :

-

The inhibitor is serially diluted to various concentrations.

-

The purified protease is pre-incubated with the inhibitor for a specified time.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a plate reader.

-

The data are fitted to the Michaelis-Menten equation to determine the Ki value.

-

Antiviral Activity Assay (EC50 Determination)

This cell-based assay determines the concentration of the inhibitor required to inhibit HIV-1 replication by 50%.

-

Materials : A susceptible cell line (e.g., MT-2 or TZM-bl cells), a laboratory-adapted or clinical isolate of HIV-1, cell culture medium, and the test inhibitor.

-

Procedure :

-

Cells are seeded in a multi-well plate.

-

The inhibitor is serially diluted and added to the cells.

-

The cells are then infected with a known amount of HIV-1.

-

After a few days of incubation, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase) in the case of reporter cell lines.

-

The EC50 value is calculated from the dose-response curve.

-

Cytotoxicity Assay

This assay is performed to ensure that the observed antiviral activity is not due to the inhibitor being toxic to the host cells.

-

Materials : The same cell line used in the antiviral assay, cell culture medium, the test inhibitor, and a reagent to measure cell viability (e.g., MTT or XTT).

-

Procedure :

-

Cells are incubated with serial dilutions of the inhibitor for the same duration as the antiviral assay.

-

A cell viability reagent is added, and the signal (e.g., absorbance) is measured.

-

The CC50 (50% cytotoxic concentration) is determined. A good drug candidate should have a high CC50 and a low EC50, resulting in a high selectivity index (CC50/EC50).

-

Visualizations

HIV-1 Life Cycle and the Action of Protease Inhibitors

Caption: The HIV-1 life cycle and the inhibitory action of protease inhibitors on virion maturation.

Mechanism of Protease Inhibition

Caption: Simplified mechanism of HIV-1 protease inhibition.

Experimental Workflow for Inhibitor Evaluation

Caption: A conceptual workflow for the preclinical evaluation of a novel HIV-1 inhibitor.

Conclusion

The development of potent inhibitors against highly resistant HIV-1 variants is crucial for the long-term success of antiretroviral therapy. The case of inhibitors effective against the PR20 protease mutant demonstrates that through rational drug design and a deep understanding of the viral life cycle and mechanisms of resistance, it is possible to overcome these challenges. The methodologies outlined in this guide provide a framework for the discovery and evaluation of the next generation of HIV-1 inhibitors, which are essential for improving patient outcomes and combating the global HIV/AIDS epidemic.

References

- 1. What are the major drug targets for HIV? [synapse.patsnap.com]

- 2. An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

- 7. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]

- 8. Potent antiviral HIV-1 protease inhibitor combats highly drug resistant mutant PR20 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Inhibitor Efficacy: A Technical Guide to HIV-1 Inhibitor Binding Affinity and Kinetics

A comprehensive analysis of inhibitor-target interactions is crucial for the development of effective antiretroviral therapies. This guide provides an in-depth overview of the binding affinity and kinetics of HIV-1 inhibitors, with a focus on the well-characterized integrase strand transfer inhibitor (INSTI), Dolutegravir, due to the absence of publicly available quantitative data for the specifically requested "HIV-1 inhibitor-20."

This technical document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics. It aims to provide a clear and concise summary of key binding parameters, detailed experimental methodologies, and visual representations of the underlying processes.

Executive Summary

The potency of an HIV-1 inhibitor is intrinsically linked to its binding affinity and kinetic profile with its molecular target. High affinity, characterized by low dissociation constants (K_d) or inhibitory concentrations (IC_50), ensures that the inhibitor can effectively compete with the natural substrate and disrupt the viral life cycle at therapeutic concentrations. Equally important are the kinetics of the interaction, specifically the association (k_on) and dissociation (k_off) rates. A slow dissociation rate, often referred to as a long residence time, can lead to sustained target engagement and prolonged antiviral activity, even with fluctuating plasma concentrations of the drug.

This guide will delve into the specific binding characteristics of Dolutegravir, a second-generation INSTI known for its high potency and a high barrier to resistance. We will explore the quantitative data available for its interaction with the HIV-1 integrase-DNA complex and detail the experimental protocols commonly employed to derive such data.

Binding Affinity and Kinetics of Dolutegravir

Dolutegravir is a highly potent inhibitor of the HIV-1 integrase enzyme, a critical component for the integration of the viral genome into the host cell's DNA. Its efficacy is attributed to its strong binding affinity and slow dissociation from the integrase-DNA complex.

Quantitative Data Summary

The following table summarizes the key binding affinity and kinetic parameters for Dolutegravir and provides a comparison with other INSTIs.

| Inhibitor | Target | IC_50 (nM) | EC_50 (nM) | k_off (s⁻¹ x 10⁻⁶) | Dissociative Half-life (t_1/2) (hours) |

| Dolutegravir | Wild-Type HIV-1 Integrase-DNA Complex | 2.7[1] | 0.51 (in PBMCs)[1][2] | 2.7[1][3] | 71[3] |

| Raltegravir | Wild-Type HIV-1 Integrase-DNA Complex | 3.3[1] | - | 22[1] | 8.8[3] |

| Elvitegravir | Wild-Type HIV-1 Integrase-DNA Complex | 6[1] | 0.7 (HIV-1_IIIB)[4] | 71[1] | 2.7[3] |

| Bictegravir | Wild-Type HIV-1 Integrase-DNA Complex | - | - | - | 163[5] |

IC_50 (Half-maximal inhibitory concentration) reflects the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC_50 (Half-maximal effective concentration) indicates the concentration of the inhibitor that produces 50% of its maximal antiviral effect in cell-based assays. k_off (dissociation rate constant) represents the rate at which the inhibitor-target complex breaks down. Dissociative Half-life (t_1/2) is the time it takes for half of the inhibitor-target complexes to dissociate.

Experimental Protocols

The determination of binding affinity and kinetics for HIV-1 inhibitors relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It is a powerful tool for determining both the affinity and kinetics of inhibitor binding.

Experimental Workflow:

-

Immobilization of the Target: The target protein, such as the HIV-1 integrase, is immobilized on the surface of a sensor chip. This is typically achieved through amine coupling, where the primary amines of the protein react with an activated sensor surface.

-

Analyte Injection: A solution containing the inhibitor (analyte) at various concentrations is flowed over the sensor surface.

-

Measurement of Binding: The binding of the inhibitor to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Association and Dissociation Phases: The SPR signal is monitored over time, first during the injection of the inhibitor (association phase) and then during the flow of buffer alone (dissociation phase).

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat changes that occur during a binding event. It is considered a gold-standard method for determining binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Workflow:

-

Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a titration syringe.

-

Titration: A series of small, precise injections of the inhibitor are made into the sample cell.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_a = 1/K_d), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency of an inhibitor by measuring its effect on the catalytic activity of the target enzyme. The IC_50 value is a common metric derived from these assays.

Experimental Workflow:

-

Reaction Setup: A reaction mixture is prepared containing the enzyme (e.g., HIV-1 integrase), its substrate, and varying concentrations of the inhibitor.

-

Incubation: The reaction is allowed to proceed for a defined period under controlled conditions (e.g., temperature, pH).

-

Detection of Product Formation: The amount of product formed is quantified using a suitable detection method (e.g., fluorescence, absorbance, radioactivity).

-

Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration. The data is then fitted to a dose-response curve to determine the IC_50 value.

Caption: Workflow for determining inhibitor potency using an enzyme inhibition assay.

Mechanism of Action: Dolutegravir and HIV-1 Integrase

Dolutegravir exerts its antiviral effect by targeting the strand transfer step of HIV-1 integration. The following diagram illustrates the simplified signaling pathway and the point of inhibition.

References

- 1. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

"HIV-1 inhibitor-20" initial SAR (structure-activity relationship) studies

An In-depth Technical Guide on the Initial Structure-Activity Relationship (SAR) Studies of Phenyloxazolidinone-Based HIV-1 Protease Inhibitors

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of a series of HIV-1 protease inhibitors incorporating a phenyloxazolidinone moiety. This class of inhibitors has shown promise with potent enzymatic inhibition and antiviral activity. This document is intended for researchers, scientists, and drug development professionals in the field of antiretroviral drug discovery.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] As such, it remains a key target for antiretroviral therapy.[3][4] The development of protease inhibitors (PIs) has been a cornerstone of highly active antiretroviral therapy (HAART).[3][5] However, the emergence of drug-resistant strains necessitates the continued development of novel PIs with improved potency and resistance profiles.[3][5]

This guide focuses on a series of HIV-1 protease inhibitors characterized by a hydroxyethylamine core and the incorporation of phenyloxazolidinone as P2 ligands.[5][6] Initial studies have demonstrated that variations in the substitutions on the phenyl ring of the oxazolidinone and other moieties significantly impact the binding affinity and antiviral potency of these compounds.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro enzymatic inhibitory activity (Kᵢ), the 50% inhibitory concentration in cell culture (IC₅₀), and the 50% cytotoxic concentration (CC₅₀) for a selection of phenyloxazolidinone-based HIV-1 protease inhibitors. These values are crucial for understanding the structure-activity relationships within this series.

Table 1: HIV-1 Protease Inhibitory and Antiviral Activity of PIs 4a–h

| Entry | Inhibitor | Kᵢ (nM) | IC₅₀ (nM) |

| 1 | 4a | 0.0012 | 48.3 |

| 2 | 4b | 1.33 | >1000 |

| 3 | 4c | 0.0017 | 31 |

| 4 | 4d | 0.0013 | 437 |

| 5 | 4e | 0.0008 | 35 |

| 6 | 4f | 0.0021 | 38 |

| 7 | 4g | 0.0015 | 42 |

| 8 | 4h | 0.0011 | 29 |

Data sourced from multiple studies on this inhibitor class.[7]

Table 2: HIV-1 Protease Inhibitory and Antiviral Activity of PIs 4i–n

| Entry | Inhibitor | Kᵢ (nM) | IC₅₀ (nM) |

| 1 | 4i | 0.016 | 369 |

| 2 | 4j | 0.15 | >1000 |

| 3 | 4k | 0.040 | 31 |

| 4 | 4l | 0.021 | 41 |

| 5 | 4m | 0.0018 | 34 |

| 6 | 4n | 0.0028 | 28 |

Data sourced from multiple studies on this inhibitor class.[7]

Table 3: Selectivity Index for Selected Inhibitors

| Inhibitor | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |

| 4a | >100 | >2070 |

| 4c | >100 | >3226 |

| 4d | >100 | >229 |

| 4k | >100 | >3226 |

| 4l | >100 | >2439 |

| 4n | 43 | 1536 |

The selectivity index is a measure of the therapeutic window of a compound.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

HIV-1 Protease Assay Buffer

-

HIV-1 Protease Dilution Buffer

-

Test Compounds

-

Positive Control (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Reaction Setup:

-

Add 10 µL of the test compound dilution to the sample wells.

-

Add 10 µL of HIV-1 Protease Assay Buffer to the enzyme control wells.

-

Add 10 µL of a known inhibitor (e.g., Pepstatin A) to the inhibitor control wells.

-

-

Enzyme Addition:

-

Prepare the HIV-1 Protease solution by diluting the reconstituted enzyme in HIV-1 Protease Assay Buffer.

-

Add 80 µL of the diluted enzyme solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Substrate Addition:

-

Prepare the HIV-1 Protease Substrate solution by diluting the substrate in HIV-1 Protease Assay Buffer.

-

Add 10 µL of the substrate solution to each well to initiate the reaction.

-

-

Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 1-3 hours, with readings taken at regular intervals.[8][9][10]

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. The Kᵢ value is then calculated from the IC₅₀ value.

Anti-HIV-1 Activity Assay (MT-4 Cell-Based)

This assay determines the antiviral activity of a compound by measuring the inhibition of HIV-1-induced cytopathic effects in MT-4 cells.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., NL4-3)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

Test Compounds

-

Positive Control (e.g., a known antiretroviral drug)

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Viral Infection: Infect the cells with a predetermined titer of HIV-1 (e.g., 100 TCID₅₀). Include uninfected control wells.

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified CO₂ incubator.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the uninfected control. The IC₅₀ value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is determined from the dose-response curve.

Cytotoxicity Assay (MTT)

This assay evaluates the toxicity of the test compounds on host cells.

Materials:

-

MT-4 cells

-

Complete culture medium

-

Test Compounds

-

96-well microplate

-

MTT solution

-

Solubilization buffer

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. No virus is added.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days).

-

MTT Assay: Perform the MTT assay as described in the anti-HIV-1 activity assay protocol.[13]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Mechanism of Action of HIV-1 Protease Inhibitors

The following diagram illustrates the mechanism of action of HIV-1 protease inhibitors.

Caption: Mechanism of HIV-1 Protease Inhibition.

Experimental Workflow for Antiviral Compound Evaluation

The diagram below outlines the general workflow for the evaluation of potential antiviral compounds.

Caption: Workflow for Antiviral Compound Evaluation.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 5. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design, synthesis, and structure-activity relationship studies of HIV-1 protease inhibitors incorporating phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. abcam.cn [abcam.cn]

- 11. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

Methodological & Application

"HIV-1 inhibitor-20" experimental protocol for cell culture assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-20 is a novel experimental compound with potential therapeutic applications in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. These application notes provide a comprehensive overview of the standard cell culture-based assays for evaluating the antiviral potency, cytotoxicity, and preliminary mechanism of action of this compound. The following protocols are intended to serve as a guide for researchers in the fields of virology, pharmacology, and drug development.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) are summarized below.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Assay Type | CC50 (µM) |

| MT-4 | MTT Assay | > 225 |

| HeLa-CD4 | XTT Assay | > 225 |

| PM1 | XTT Assay | > 225 |

| Peripheral Blood Mononuclear Cells (PBMCs) | XTT Assay | > 225 |

Data is representative and compiled from typical results for novel HIV-1 inhibitors.[1]

Table 2: Antiviral Activity of this compound against Various HIV-1 Strains

| HIV-1 Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | Selectivity Index (SI = CC50/IC50) |

| NL4-3 | MT-2 | p24 Antigen ELISA | 0.052 | > 4,326,923 |

| BaL | MT-2 | p24 Antigen ELISA | 0.022 | > 10,227,272 |

| NLRepRluc-WT | MT-2 | Luciferase Reporter Assay | 0.039 | > 5,769,230 |

| Clinical Isolate (Subtype B) | PBMCs | p24 Antigen ELISA | 0.040 | > 5,625,000 |

| Clinical Isolate (Subtype C) | PBMCs | p24 Antigen ELISA | 0.094 | > 2,393,617 |

Data is representative and compiled from typical results for novel HIV-1 inhibitors.[2][3]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50)

This protocol outlines the procedure for assessing the cytotoxicity of this compound using an XTT assay.

Materials:

-

Cell lines (e.g., MT-4, HeLa-CD4, PM1, PBMCs)

-

Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, penicillin/streptomycin)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom microtiter plates

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

-

Phenazine methosulfate (PMS)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells or 5 x 10^4 cells/well for suspension cells) in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[4]

-

Prepare the XTT/PMS solution according to the manufacturer's instructions.

-

Add 50 µL of the XTT/PMS solution to each well.

-

Incubate the plates for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]

Protocol 2: Determination of Antiviral Activity (IC50/EC50) using p24 Antigen ELISA

This protocol describes the measurement of HIV-1 inhibition by quantifying the p24 capsid protein in the culture supernatant.

Materials:

-

HIV-1 permissive cell line (e.g., MT-2, PBMCs)

-

HIV-1 stock (e.g., NL4-3)

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate (e.g., 5 x 10^4 MT-2 cells/well).

-

Prepare serial dilutions of this compound in culture medium and add to the wells.

-

Infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01). Include wells with infected cells without inhibitor (virus control) and uninfected cells (cell control).

-

Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[5]

-

After incubation, centrifuge the plates and collect the culture supernatants.

-

Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control.

-

Determine the IC50 or EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antiviral Activity using a Luciferase Reporter Assay

This protocol is for use with HIV-1 reporter viruses that express luciferase upon infection.

Materials:

-

Target cell line (e.g., TZM-bl)

-

Replication-competent HIV-1 luciferase reporter virus (e.g., NLRepRluc-WT)

-

Complete culture medium

-

This compound stock solution

-

96-well white, solid-bottom assay plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well white plate at 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium and add to the cells.

-

Add the HIV-1 luciferase reporter virus to the wells.

-

Incubate for 48 hours at 37°C.[6]

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to each well.[7]

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the EC50 value as described in Protocol 2.

Visualizations

Experimental Workflow

Caption: Workflow for determining the antiviral activity of this compound.

Simplified HIV-1 Entry and Replication Pathway

Caption: Simplified HIV-1 lifecycle and potential targets for inhibitors.

References

Application Notes and Protocols for HIV-1 Protease Inhibitor: Darunavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vitro application of Darunavir, a potent second-generation HIV-1 protease inhibitor. Marketed under the brand name Prezista, Darunavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action involves the potent inhibition of the viral protease, an enzyme essential for the maturation of infectious virions.[2] Darunavir was designed to have a high genetic barrier to resistance, making it effective against both wild-type and multi-drug resistant strains of HIV-1.[2][3]

This document outlines the mechanism of action of Darunavir, provides quantitative data on its in vitro efficacy, and details experimental protocols for its evaluation.

Mechanism of Action

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease.[4] The HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This cleavage is a crucial step in the viral life cycle, enabling the assembly of infectious viral particles.

Darunavir binds with high affinity to the active site of the HIV-1 protease, preventing the entry of the natural substrate.[2][4] Its structure allows for robust interactions with the catalytic aspartate residues (Asp25 and Asp25') and the backbone of the active site.[4] A key feature of Darunavir is its ability to inhibit both the enzymatic activity and the dimerization of the HIV-1 protease, contributing to its high genetic barrier to resistance.[3]

Quantitative In Vitro Data for Darunavir

The in vitro antiviral activity of Darunavir has been extensively evaluated in various cell lines and against different HIV-1 subtypes. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters used to quantify its potency.

| Parameter | Cell Line/Virus Subtype | Value (nM) | Reference |